2-Amino-4-thiazoleacetic acid

Description

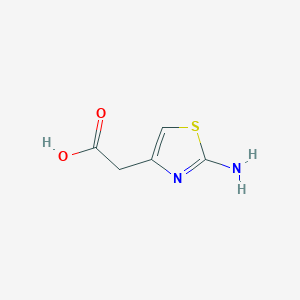

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCLHZPOADTVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024509 | |

| Record name | 2-Amino-4-thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-thiazole acetic acid is a light orange powder. (NTP, 1992) | |

| Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

29676-71-9 | |

| Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29676-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiazole-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029676719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminothiazol-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOTHIAZOLE-4-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSH3O4TNJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

266 °F (Decomposes) (NTP, 1992) | |

| Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-thiazoleacetic Acid: Properties, Synthesis, and Applications

Introduction

2-Amino-4-thiazoleacetic acid is a heterocyclic compound featuring a core thiazole ring substituted with both an amino group and an acetic acid moiety. This unique bifunctional structure makes it a highly valuable and versatile building block in organic synthesis, particularly within the realm of medicinal chemistry.[1][2] Its scaffold is a key component in a variety of biologically active molecules, most notably as a crucial side chain in several semi-synthetic cephalosporin antibiotics.[3][4][5] The presence of the amino group, the carboxylic acid, and the thiazole ring itself provides multiple reactive sites, allowing for diverse chemical modifications. This guide offers an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this compound for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound typically appears as a white to light beige or light orange crystalline powder.[1][6][7] Its structural and physical properties are fundamental to its application in synthesis and material science.

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O₂S | [3][6][7][8][9] |

| Molecular Weight | 158.18 g/mol | [3][6][9] |

| CAS Number | 29676-71-9 | [3][6][7][9] |

| Melting Point | 130 °C (decomposes) | [3][7][8] |

| Boiling Point | ~399.0 °C (Predicted) | [3][7][8] |

| Density | ~1.6 g/cm³ (Estimate) | [8] |

| Water Solubility | 6.5 g/L (at 20 °C) | [7][8] |

| Appearance | White to light beige/orange crystalline powder | [1][6][7] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methylene protons of the acetic acid group, a singlet for the proton on the thiazole ring (C5-H), and a broad singlet for the amino (-NH₂) protons.

-

¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbon of the acid, the methylene carbon, and the three distinct carbons of the thiazole ring, with the C2 carbon (bonded to the amino group) appearing at a characteristic downfield shift.[12]

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine, O-H stretching of the carboxylic acid, a sharp C=O stretch from the carbonyl group, and C=N and C-S stretching vibrations characteristic of the thiazole ring.[12][13]

Synthesis and Reactivity

The synthesis of the 2-aminothiazole core is a well-established area of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[12][13][14]

Hantzsch Thiazole Synthesis: A Fundamental Approach

The Hantzsch synthesis is a classic and widely used method for preparing thiazole derivatives.[13] For 2-aminothiazoles, this typically involves the condensation reaction between an α-haloketone (or an equivalent α-halo carbonyl compound) and a thiourea derivative.[13][14]

Caption: Pathway from building block to API.

Scaffold for Anticancer Agents

Researchers have extensively explored 2-aminothiazole derivatives as potential anticancer agents. By modifying the core structure, scientists have developed compounds with significant antiproliferative activity against various human cancer cell lines, including leukemia, lung, and breast cancer. [15]The ability to substitute different groups on the amino function and other positions of the thiazole ring allows for the fine-tuning of activity and selectivity.

Other Research Applications

Beyond pharmaceuticals, this compound has been used in materials science. It has been employed in the preparation of modified glassy carbon electrodes for the electrochemical determination of copper ions and in the synthesis of novel thiazole-based copolymers. [7][9][16]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-thiazoleacetate

This protocol is a foundational step in many synthetic routes that utilize the this compound scaffold. It is adapted from established Hantzsch synthesis procedures. [17] Objective: To synthesize the ethyl ester of this compound via cyclocondensation.

Materials:

-

Thiourea

-

Ethyl 4-chloroacetoacetate

-

Water

-

Ammonia solution

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Preparation of Thiourea Solution: In a round-bottom flask equipped with a magnetic stirrer, suspend thiourea (e.g., 40g) in water (e.g., 100ml). [17]Stir for approximately 20 minutes to dissolve.

-

Cooling: Cool the solution to 0°C using an ice bath. [17]3. Addition of Haloester: While maintaining the temperature between 0-3°C, add ethyl 4-chloroacetoacetate (e.g., 68.5ml) dropwise over a period of about 2 hours. [17]A slow, controlled addition is crucial to manage the exothermic nature of the reaction.

-

Reaction: After the addition is complete, continue stirring the mixture at the same temperature (0-3°C) for an additional 3 hours. [17]5. Neutralization and Precipitation: Adjust the pH of the reaction mixture to 7 using an ammonia solution. [17]A white crystalline solid, the intermediate ethyl 2-amino-4-thiazoleacetate, will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water to remove any residual salts.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain a product of higher purity.

Safety and Handling

This compound is classified as an irritant. [3]It may cause skin, eye, and respiratory system irritation. [3][6][18][19]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat. [20][21]If dust generation is likely, a NIOSH-approved respirator should be used. [22][20]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust. [19][20]Avoid contact with skin and eyes. [19][21]After handling, wash hands thoroughly. [20]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [19][20]Storage under refrigerated temperatures and protection from moisture is recommended. [22]* Spills: In case of a spill, dampen the solid material with water to prevent dust formation, then sweep it into a suitable container for disposal. [22] The toxicological properties of this substance have not been fully investigated, and it should be handled with care at all times. [20]

References

-

Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N - Benchchem. 14

-

Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98% - Cole-Parmer. 20

-

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH.

-

2-AMINO-4-THIAZOLE ACETIC ACID - CAMEO Chemicals - NOAA.

-

2-amino-4-thiazole acetic acid - Quinoline.

-

(2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem.

-

2-Aminothiazole-4-acetic acid | 29676-71-9 - ChemicalBook.

-

This compound - Echemi.

-

Buy 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | 66659-20-9 - Smolecule.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica.

-

2-(2-Aminothiazol-4-yl)acetic acid HCl - AK Scientific, Inc.

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.

-

2-Aminothiazole-4-acetic acid - Safety Data Sheet - ChemicalBook.

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.

-

2-Amino-4-thiazole acetic acid | 29676-71-9 | FA00978 - Biosynth.

-

Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed.

-

2-amino-4-thiazole acetic acid - ChemBK.

-

Key Intermediate: 2-(2-Aminothiazole-4-yl)-2-hydroxyiminoacetic Acid for Drug Development.

-

US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap.

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central.

-

Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 1H NMR spectrum - ChemicalBook.

-

(PDF) Structure of 2-amino-4-thiazolinone - ResearchGate.

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

-

Recent developments of 2-aminothiazoles in medicinal chemistry - ResearchGate.

-

Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) - SciSpace.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.

-

This compound 95 29676-71-9 - Sigma-Aldrich.

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.

-

2-Aminothiazole (96-50-4) 1H NMR spectrum - ChemicalBook.

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI.

Sources

- 1. This compound Manufacturer & Supplier China | Properties, Uses, Safety, Price – High Quality API Intermediates [quinoline-thiophene.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 6. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 2-氨基-4-噻唑乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]

- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]

- 16. Buy 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | 66659-20-9 [smolecule.com]

- 17. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 18. aksci.com [aksci.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. fishersci.com [fishersci.com]

- 22. 2-AMINO-4-THIAZOLE ACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

2-Amino-4-thiazoleacetic acid structure elucidation

An In-depth Technical Guide for the Structure Elucidation of 2-Amino-4-thiazoleacetic Acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound (C₅H₆N₂O₂S). Intended for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It details an integrated analytical strategy, explaining the causal logic behind the sequence of experiments and the synergy between different analytical data sets. We will cover initial physical and chemical characterization, delve deep into spectroscopic analysis—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and conclude with the definitive confirmation via X-ray Crystallography. Each section is grounded in authoritative principles and includes detailed protocols and data interpretation insights to ensure a self-validating and robust structural confirmation.

Introduction: The Significance of this compound

This compound is a pivotal heterocyclic building block in organic and medicinal chemistry. Its unique structure, featuring a thiazole ring coupled with amino and acetic acid functional groups, makes it a key intermediate in the synthesis of numerous pharmaceutical compounds, particularly cephalosporin antibiotics and other bioactive molecules.[1][2][3] Given its role, unambiguous confirmation of its molecular structure is a critical quality control step in any research or manufacturing process.

This guide outlines the logical workflow for its structure elucidation, emphasizing the complementary nature of modern analytical techniques. The process is not merely a checklist but a scientific investigation where each piece of data corroborates the others to build an unassailable structural proof.

Caption: Fig 1. High-level workflow for structure elucidation.

Foundational Analysis: Physical and Chemical Properties

Before engaging advanced spectroscopic techniques, a foundational analysis establishes the compound's identity and purity. These initial data points are simple to acquire yet provide the first layer of validation. A deviation in these properties can indicate impurities or even a completely different substance.[1][4]

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂S | [5] |

| Molecular Weight | 158.18 g/mol | [5] |

| Appearance | White to light beige/orange crystalline powder | [1][2][6] |

| Melting Point | ~130 °C (with decomposition) | [2] |

| Solubility | Slightly soluble in water; Soluble in DMSO | [1][2] |

Expertise & Causality: The melting point is a crucial indicator of purity. A sharp melting point close to the literature value suggests a pure compound. A broad melting range or a significant deviation indicates the presence of impurities that disrupt the crystal lattice. The molecular formula and weight, initially theoretical, set the primary hypothesis that will be tested by mass spectrometry.

Spectroscopic Analysis: Deconstructing the Molecule

Spectroscopy allows us to probe the molecular structure at the atomic level. Each technique provides a unique piece of the puzzle, and together they reveal the complete picture of atomic composition, functional groups, and connectivity.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Core Objective: To confirm the molecular weight and obtain fragmentation data that supports the proposed structure.

High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition. For this compound (MW: 158.18), an electrospray ionization (ESI) source in positive mode would be expected to yield a protonated molecular ion [M+H]⁺ at an m/z of approximately 159.05. The high resolution of the instrument allows for the measured mass to be matched to the calculated mass of C₅H₇N₂O₂S⁺, typically within a 5 ppm error margin, providing strong confidence in the molecular formula.

Further fragmentation via tandem MS (MS/MS) can reveal structural motifs. Key expected fragmentation pathways include:

-

Loss of H₂O (-18 Da): From the carboxylic acid group.

-

Loss of COOH (-45 Da): Cleavage of the carboxylic acid group.

-

Cleavage of the acetic acid side chain: Resulting in a fragment corresponding to the 2-amino-4-methylthiazole cation.

Caption: Fig 2. A primary fragmentation pathway in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Core Objective: To map the carbon-hydrogen framework and determine the precise connectivity of atoms.

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, their proximity to one another, and their relative numbers. For this compound, dissolved in a solvent like DMSO-d₆, the following signals are predicted:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | ~12.0 - 13.0 | Broad Singlet | 1H | Acidic proton, highly deshielded, often exchanges with water. |

| -NH₂ | ~7.0 - 7.5 | Broad Singlet | 2H | Amine protons on an electron-rich ring, subject to exchange. |

| Thiazole C5-H | ~6.5 - 7.0 | Singlet | 1H | Olefinic proton on the electron-rich thiazole ring.[4] |

| -CH₂- | ~3.5 - 4.0 | Singlet | 2H | Methylene protons adjacent to the thiazole ring and the carbonyl group. |

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxyl) | ~170 - 175 | Carbonyl carbon of a carboxylic acid. |

| C2 (Amine-bearing) | ~168 - 170 | Carbon in the thiazole ring bonded to two heteroatoms (N and S).[7] |

| C4 (Side-chain bearing) | ~145 - 150 | Quaternary carbon in the thiazole ring. |

| C5 | ~105 - 110 | CH carbon in the thiazole ring, shielded by the adjacent heteroatoms.[7] |

| -CH₂- | ~35 - 40 | Methylene carbon adjacent to the ring and carbonyl. |

Trustworthiness through Correlation: The data from ¹H and ¹³C NMR are cross-validated. The number of signals in each spectrum must align with the proposed structure. Advanced 2D NMR techniques like HSQC can be used to directly correlate each proton signal with the carbon it is attached to, providing irrefutable evidence of the C-H bonds.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Core Objective: To quickly identify the key functional groups present in the molecule.

IR spectroscopy is a rapid and effective method for confirming the presence of characteristic bonds. The spectrum serves as a molecular fingerprint.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Amine | N-H Stretch | 3100 - 3400 (two bands, often broad) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong) |

| Thiazole Ring | C=N Stretch | 1610 - 1640 |

| Thiazole Ring | C=C Stretch | 1500 - 1550 |

The presence of these key absorption bands provides strong, direct evidence for the required functional groups, corroborating the hypotheses generated from MS and NMR.[3][4]

Definitive Confirmation: Single-Crystal X-ray Crystallography

Core Objective: To determine the exact three-dimensional arrangement of atoms in space, including bond lengths and angles.

While spectroscopic methods provide overwhelming evidence for the 2D structure, X-ray crystallography offers the final, definitive proof by generating a 3D model of the molecule as it exists in a crystal.[8] The process involves growing a high-quality single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern.[8]

The solved crystal structure provides:

-

Unambiguous Connectivity: Confirms the atomic connections deduced from NMR.

-

Precise Bond Lengths and Angles: Offers quantitative data that can be compared to theoretical models.

-

Stereochemistry and Conformation: Reveals the molecule's preferred shape in the solid state.

-

Intermolecular Interactions: Shows how molecules pack together in the crystal lattice, revealing hydrogen bonding and other forces.

The electron density map generated from a successful crystallography experiment is the most direct visualization of a molecule's structure possible.[9]

Caption: Fig 3. General workflow for X-ray crystallography.

The Integrated Strategy: A Self-Validating System

The strength of this elucidation process lies not in any single technique, but in their integration. Each method validates the others, creating a closed loop of evidence.

Caption: Fig 4. Integrated strategy for structural validation.

The molecular formula from MS must be consistent with the number of C and H signals in NMR. The functional groups identified by IR must have corresponding signals in the NMR spectra (e.g., the O-H stretch in IR corresponds to the acidic proton in ¹H NMR). Finally, the definitive 3D model from X-ray crystallography must match the connectivity established by NMR in every detail. This web of cross-validation ensures the highest degree of confidence in the final structure.

Standard Operating Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

-

Materials: this compound (~5-10 mg), Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D), 5 mm NMR tube, Pasteur pipette, sample vial.

-

Procedure:

-

Accurately weigh 5-10 mg of the sample into a clean, dry vial.

-

Using a Pasteur pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Gently vortex or swirl the vial until the sample is completely dissolved. The solution should be clear and free of particulates.

-

Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).

-

Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.

-

The sample is now ready for insertion into the NMR spectrometer. Trustworthiness Note: Using a high-purity deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum. DMSO is chosen for its ability to dissolve a wide range of polar compounds and for its high boiling point.[4]

-

Protocol 2: Analysis by HPLC-Mass Spectrometry (ESI+)

-

Materials: Stock solution of the sample (1 mg/mL in methanol), HPLC-grade water, HPLC-grade acetonitrile (ACN), Formic acid (FA), autosampler vials.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol.

-

Perform a serial dilution to create a working solution of ~10 µg/mL. For example, dilute 10 µL of the stock solution into 990 µL of 50:50 Water:ACN.

-

Transfer the final solution to an autosampler vial for analysis.

-

-

Instrumentation & Conditions:

-

HPLC System: Standard reverse-phase system.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

MS Detector: ESI source, positive ion mode.

-

Scan Range: m/z 50 - 500.

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 159.05).

-

Examine the corresponding mass spectrum to confirm the presence and isotopic pattern of the molecular ion.

-

If performing MS/MS, analyze the fragmentation pattern to identify structurally significant daughter ions. Expertise Note: The addition of formic acid to the mobile phase is crucial. It acts as a proton source, promoting efficient ionization of the analyte in positive ESI mode, thereby increasing signal intensity and sensitivity.[10]

-

References

-

Quinoline. (n.d.). 2-amino-4-thiazole acetic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

-

PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from [Link]

-

Lungu, L., et al. (n.d.). 1H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. ResearchGate. Retrieved from [Link]

-

Petrikovics, I., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Baishideng Publishing Group. Retrieved from [Link]

-

Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

Arshad, N., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Retrieved from [Link]

-

Logue, B. A., et al. (2009). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. PubMed. Retrieved from [Link]

-

ResearchGate. (1982). Structure of 2-amino-4-thiazolinone. Retrieved from [Link]

-

Swijter, D. F. H., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. PubMed. Retrieved from [Link]

-

Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Retrieved from [Link]

-

Sałdyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Retrieved from [Link]

-

Wlodawer, A. (2001). Review: X-ray crystallography. Journal of Medical Microbiology. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aminothiazole. NIST WebBook. Retrieved from [Link]

- Google Patents. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

Pietrzyk, A. J., et al. (2014). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Biblioteka Nauki. Retrieved from [Link]

-

Stoupin, S., et al. (2018). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. National Institutes of Health. Retrieved from [Link]

Sources

- 1. This compound Manufacturer & Supplier China | Properties, Uses, Safety, Price – High Quality API Intermediates [quinoline-thiophene.com]

- 2. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]

- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. scbt.com [scbt.com]

- 6. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hod4.net [hod4.net]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. wjgnet.com [wjgnet.com]

Introduction: The Pivotal Role of 2-Amino-4-thiazoleacetic Acid in Modern Therapeutics

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-thiazoleacetic acid

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

This compound (CAS No: 29676-71-9) stands as a cornerstone heterocyclic building block in medicinal chemistry. Its unique structural motif, featuring a reactive thiazole ring coupled with amino and acetic acid functionalities, makes it an invaluable intermediate in the synthesis of a wide spectrum of pharmacologically active agents.[1][2] This compound is a critical precursor for numerous antibacterial drugs, particularly cephalosporins, as well as antiviral, anti-inflammatory, and anticancer agents.[1][3][4][5][6]

For professionals in drug discovery and development, a profound understanding of the fundamental physicochemical properties of this intermediate is not merely academic; it is a prerequisite for success. Properties such as melting point and solubility govern every stage of the development pipeline, from the design of synthetic routes and purification strategies to formulation, bioavailability, and regulatory compliance. This guide provides a comprehensive analysis of the melting point and solubility of this compound, synthesizing literature data with field-proven experimental insights to empower researchers with the knowledge needed for effective application.

Part 1: Thermal Behavior and Melting Point Determination

The melting point of a compound is a critical indicator of its identity and purity. For this compound, a review of commercially available data and scientific literature reveals a notable range of reported values. This variability is not an indication of error but rather a reflection of the compound's thermal behavior and the influence of experimental conditions.

Analysis of Reported Melting Point Data

The observed discrepancies in the melting point highlight the compound's tendency to decompose upon heating, a common characteristic for molecules with its functional groups. The notation "(dec.)" or "(decomposes)" is frequently cited, indicating that the transition from solid to liquid is accompanied by chemical breakdown.[2][7] This decomposition means the observed "melting point" is more accurately a "decomposition temperature," which can be highly sensitive to the rate of heating. Furthermore, the presence of impurities or different crystalline forms (polymorphs) can significantly depress and broaden the melting range.[8]

| Reported Melting Point (°C) | Source(s) | Notes |

| 123 °C (dec.) | Chem-Impex[2], TCI | Purity specified as ≥ 98% (HPLC) |

| 130 °C (dec.) | ChemicalBook, Biosynth, Echemi[9], ChemBK | Most frequently cited value in supplier databases |

| ~130 °C (266 °F, dec.) | PubChem[7], NOAA[10] | Data from NTP (1992) |

| 180-184 °C | Quinoline[1] | Higher range, may indicate a different polymorph or experimental condition |

| 213 °C | Solubility of Things[11] | An outlier value, context is not specified |

Causality Behind Discrepancies: The variance in these values underscores a critical principle: for compounds that decompose, the melting point is not an absolute constant but a process-dependent parameter. A rapid heating rate can overshoot the true onset of decomposition, leading to an artificially high reading.[12] Therefore, a standardized, carefully controlled methodology is essential for obtaining reproducible and meaningful data.

Protocol for Accurate Melting Point Determination

This protocol describes a self-validating system for determining the melting point of this compound using a modern digital melting point apparatus (e.g., a Mel-Temp).

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

Using a mortar and pestle, gently grind a small amount of the sample into a fine, uniform powder.[8] This ensures efficient and even heat transfer.

-

-

Capillary Loading:

-

Tap the open end of a thin-walled capillary tube into the powdered sample.

-

Invert the tube and tap its sealed bottom gently on a hard surface to pack the sample into a dense column of 1-2 mm in height.[12] A loosely packed sample will heat unevenly.

-

-

Preliminary Determination (Range Finding):

-

Place the loaded capillary into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find the approximate melting range. Record the temperature at which melting begins and is complete. This prevents time wastage during the precise measurement.

-

-

Precise Determination:

-

Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed in the preliminary run.[8]

-

Insert a new, freshly prepared capillary tube.

-

Heat the block rapidly to within 15 °C of the expected melting point.

-

Reduce the heating rate to a slow, controlled 1-2 °C/min. This slow rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

-

-

Data Recording:

-

Record the temperature (T1) at which the first liquid droplet becomes visible.

-

Record the temperature (T2) at which the last solid crystal melts completely.

-

The melting point is reported as the range T1 - T2. Note any visual signs of decomposition, such as charring or gas evolution.

-

-

Validation:

-

Repeat the precise determination at least twice with fresh samples. The results should be consistent within 1-2 °C.

-

Caption: Workflow for precise melting point determination.

Part 2: Solubility Profile and Influencing Factors

Solubility is a critical parameter that dictates a compound's behavior in both chemical reactions and biological systems. For an active pharmaceutical ingredient (API) or its intermediate, aqueous solubility over the physiological pH range of 1.2-6.8 is a key determinant for Biopharmaceutics Classification System (BCS) classification.[13]

Analysis of Reported Solubility Data

This compound is generally described as having low aqueous solubility. However, as with its melting point, the reported quantitative values vary.

| Solvent | Reported Solubility | Source(s) | Temperature |

| Water | Insoluble | ChemicalBook, NOAA[10] | Not specified |

| Water | < 1 mg/mL | PubChem[7], NOAA[10] | 70 °F (~21 °C) |

| Water | 6.5 g/L (6.5 mg/mL) | ChemicalBook[14], Echemi[9], ChemBK | 20 °C |

| Water | Slightly soluble; solubility increases in hot water | Quinoline[1] | Qualitative |

| DMSO | Slightly soluble | ChemicalBook[14] | Not specified |

| Ethanol | Soluble | Quinoline[1] | Not specified |

Causality and Physicochemical Rationale: The structure of this compound contains both a basic amino group (a proton acceptor) and an acidic carboxylic acid group (a proton donor). This amphoteric nature makes its aqueous solubility highly dependent on pH.

-

In Acidic Conditions (Low pH): The amino group becomes protonated (-NH3+), forming a cationic species that is more soluble in water.

-

In Basic Conditions (High pH): The carboxylic acid group becomes deprotonated (-COO-), forming an anionic species that is also more soluble in water.

-

At the Isoelectric Point (pI): At a specific pH between the pKa of the two groups, the molecule will exist predominantly as a neutral zwitterion. In this state, intermolecular forces are maximized, leading to the lowest aqueous solubility.

The discrepancy between "insoluble" and "6.5 mg/mL" likely stems from different experimental conditions, particularly the pH of the water used, which is often not reported in basic data sheets. The value of 6.5 mg/mL is the most specific quantitative figure found.

Caption: Influence of pH on the solubility of the amphoteric molecule.

Protocol for Equilibrium Solubility ("Shake-Flask") Determination

To generate reliable and regulatory-relevant solubility data, the shake-flask equilibrium method is the gold standard. This protocol is aligned with guidelines for BCS classification.[13][15]

Methodology:

-

Media Preparation: Prepare aqueous buffers at a minimum of three pH values across the physiological range (e.g., pH 1.2, 4.5, and 6.8). All experiments should be conducted at a controlled temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[13][15]

-

Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in a sealed flask. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Equilibration: Place the flasks in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24 to 72 hours). The goal is to reach equilibrium, where the concentration of the dissolved solid no longer changes over time.[15] Preliminary experiments may be needed to determine the time to equilibrium.

-

Sample Separation: After equilibration, allow the flasks to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. Immediately separate the dissolved API from any remaining solid particles using centrifugation or filtration through a validated, low-binding filter.[15] This step is critical to avoid artificially high concentration readings.

-

pH Measurement: Measure and record the final pH of the saturated solution.

-

Quantification:

-

Immediately dilute the clear filtrate/supernatant with a suitable mobile phase to prevent precipitation.

-

Quantify the concentration of this compound in the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting: Report the solubility in mg/mL for each pH condition. The experiment should be performed in triplicate, and the relative standard deviation should be within acceptable limits (e.g., <10%).[15]

Conclusion: A Foundation for Rational Drug Development

The physicochemical properties of this compound, while seemingly basic, are of profound importance. The variability in its reported melting point highlights its thermal instability and mandates the use of a slow, controlled heating rate for accurate determination. Its solubility is fundamentally governed by the solution's pH due to the molecule's amphoteric nature, with significantly lower solubility at its isoelectric point.

For the researcher, scientist, or drug development professional, this guide provides not just the data but the scientific rationale and validated protocols necessary for its practical application. Accurate characterization of these properties is the foundation for robust process development, rational formulation design, and successful navigation of the regulatory landscape.

References

-

(2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 . PubChem, National Center for Biotechnology Information. [Link]

-

2-amino-4-thiazole acetic acid . Quinoline. [Link]

-

2-amino-4-thiazole acetic acid . ChemBK. [Link]

-

2-(2-Aminothiazol-4-yl)acetic acid | Solubility of Things . Solubility of Things. [Link]

-

(2-Aminothiazole-4-yl) Acetic Acid: A Key Pharmaceutical Intermediate . Dakota Pharm. [Link]

- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? . ResearchGate. [Link]

-

Determination of the melting point . SlideShare. [Link]

-

Melting point determination . University of Calgary. [Link]

-

experiment (1) determination of melting points . SlideShare. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery . PubMed Central, National Institutes of Health. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? . PubMed, National Institutes of Health. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . MDPI. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance . Academia.edu. [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver . World Health Organization (WHO). [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay . National Institute of Environmental Health Sciences. [Link]

-

2-Aminothiazole . Wikipedia. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION . World Health Organization (WHO). [Link]

Sources

- 1. This compound Manufacturer & Supplier China | Properties, Uses, Safety, Price – High Quality API Intermediates [quinoline-thiophene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. almaaqal.edu.iq [almaaqal.edu.iq]

- 9. echemi.com [echemi.com]

- 10. 2-AMINO-4-THIAZOLE ACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]

- 15. who.int [who.int]

spectroscopic data of 2-Amino-4-thiazoleacetic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-thiazoleacetic Acid

Introduction

This compound (CAS No: 29676-71-9) is a pivotal heterocyclic building block in medicinal and pharmaceutical chemistry.[1][2] Its structure, featuring a thiazole ring, an amino group, and a carboxylic acid moiety, makes it a key intermediate in the synthesis of a wide range of bioactive compounds, including cephalosporin antibiotics and other therapeutic agents.[3][4] An unambiguous structural confirmation and purity assessment of this compound is paramount, relying on a multi-faceted analytical approach. This guide provides a comprehensive examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Properties:

-

IUPAC Name: 2-(2-amino-1,3-thiazol-4-yl)acetic acid[5]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it is capable of dissolving the compound and allows for the observation of exchangeable protons (NH₂ and COOH).[7][8]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad singlet | 1H | Carboxylic acid (-COOH) |

| ~7.10 | Singlet | 2H | Amino (-NH₂) |

| ~6.50 | Singlet | 1H | Thiazole ring (-CH=) |

| ~3.45 | Singlet | 2H | Methylene (-CH₂-) |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (~12.5 ppm): The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet far downfield. Its chemical shift can be variable and is concentration-dependent.

-

Amino Protons (~7.10 ppm): The two protons of the primary amine group appear as a singlet. The signal is often broad due to quadrupole effects from the nitrogen atom and chemical exchange.

-

Thiazole Proton (~6.50 ppm): The single proton attached to the thiazole ring (at the C5 position) appears as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is in the characteristic region for heterocyclic aromatic protons.[9]

-

Methylene Protons (~3.45 ppm): The two protons of the methylene bridge (-CH₂) also appear as a singlet, being chemically equivalent and lacking adjacent proton coupling partners.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | Carboxylic acid carbon (C=O) |

| ~168.5 | Thiazole C2 (C-NH₂) |

| ~149.0 | Thiazole C4 (C-CH₂) |

| ~106.0 | Thiazole C5 (=CH-) |

| ~33.0 | Methylene carbon (-CH₂) |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (~172.0 ppm): The carbon of the carboxylic acid group is the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

-

Thiazole Ring Carbons (~168.5, ~149.0, ~106.0 ppm): The three carbons of the thiazole ring have distinct chemical shifts. The C2 carbon, bonded to two nitrogen atoms, is significantly downfield.[10][11] The C4 carbon, being part of a C=N bond and attached to the side chain, is also downfield. The C5 carbon, bonded to a single proton, appears at the most upfield position among the ring carbons.

-

Methylene Carbon (~33.0 ppm): The sp³-hybridized methylene carbon is found in the typical aliphatic region of the spectrum.

Experimental Protocol for NMR Acquisition

Caption: Standard workflow for NMR sample analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. The use of DMSO-d₆ is crucial for observing the exchangeable NH₂ and COOH protons.[7]

-

Instrument Calibration: Place the sample in the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform tuning and matching of the probe for both ¹H and ¹³C frequencies.

-

Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, symmetrical peaks.

-

¹H Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

-

¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3500 - 3300 | Medium | N-H stretching (asymmetric & symmetric) | Primary Amine |

| 3000 - 2500 | Broad, Strong | O-H stretching | Carboxylic Acid |

| ~3050 | Medium | C-H stretching (aromatic) | Thiazole Ring |

| ~2950 | Medium | C-H stretching (aliphatic) | Methylene Group |

| 1710 - 1680 | Strong | C=O stretching | Carboxylic Acid |

| 1640 - 1610 | Strong | N-H bending (scissoring) | Primary Amine |

| 1580 - 1500 | Medium | C=N and C=C ring stretching | Thiazole Ring |

Interpretation of the IR Spectrum:

The IR spectrum of this compound is characterized by several key features. A very broad absorption band from 3000-2500 cm⁻¹ is indicative of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[12][13] Superimposed on this, and extending to higher wavenumbers (3500-3300 cm⁻¹), are the two N-H stretching bands of the primary amine.[12] The most intense peak in the spectrum is typically the C=O stretch of the carboxylic acid, found around 1700 cm⁻¹.[13] The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various C-N, C-O, and C-S stretching and bending vibrations.

Experimental Protocol for IR Acquisition (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent KBr pellet. The quality of the pellet is crucial for a good spectrum.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is automatically ratioed against the background to remove atmospheric (H₂O, CO₂) absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed offers valuable clues about the molecular structure.

Electron Ionization (EI) Mass Spectrum Data

The molecular ion (M⁺) is expected at a mass-to-charge ratio (m/z) of 158, corresponding to the molecular weight of the compound.[14]

| m/z | Relative Intensity (%) | Proposed Fragment Identity/Loss |

| 158 | 36.8 | [M]⁺ (Molecular Ion) |

| 114 | 42.2 | [M - COOH + H]⁺ or [M - 44]⁺ |

| 71 | 100.0 (Base Peak) | [C₃H₃N₂S]⁺ |

| 44 | 38.5 | [COOH + H]⁺ or [CO₂]⁺ |

| 42 | 13.0 | [C₂H₂N]⁺ |

Data interpreted from similar compound fragmentation patterns and publicly available spectra.[14][15]

Interpretation of the Fragmentation Pattern:

The fragmentation of this compound under EI conditions is driven by the stability of the resulting fragments.

Caption: A plausible fragmentation pathway for this compound.

-

Molecular Ion (m/z 158): The peak at m/z 158 confirms the molecular weight of the compound.[14]

-

Loss of Carboxyl Group (m/z 114): A common fragmentation for carboxylic acids is the loss of the carboxyl group as CO₂ (44 u) or the COOH radical (45 u). The prominent peak at m/z 114 corresponds to the loss of CO₂.[16][17]

-

Base Peak (m/z 71): The most abundant fragment (base peak) at m/z 71 likely results from the cleavage of the bond between the thiazole ring and the methylene group, leading to the formation of a stable vinyl-substituted aminothiazole radical cation or a related rearranged species. This is a characteristic fragmentation that severs the acetic acid side chain.[15]

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[14][15]

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The structural elucidation of this compound is robustly achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy provides definitive evidence for the key functional groups—amine, carboxylic acid, and the thiazole ring. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation pathways. Together, these techniques provide a self-validating system for the comprehensive characterization of this important chemical entity, ensuring its identity and purity for applications in research and development.

References

-

(2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem. [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of - The Royal Society of Chemistry. [Link]

-

2-amino-4-thiazole acetic acid - Quinoline. [Link]

-

Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed Central. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - The Journal of Organic Chemistry. [Link]

-

Spectroscopic and spectrophotometric studies on hydrogen bonded charge transfer complex of 2-amino-4-methylthiazole with chloranilic acid at different temperatures | Request PDF - ResearchGate. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. [Link]

-

Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry - PubMed. [Link]

-

Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... - ResearchGate. [Link]

-

'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed. [Link]

-

The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers using gas chromatography-mass spectrometry - PubMed. [Link]

-

This compound, 97%, Thermo Scientific Chemicals | RHENIUM BIO SCIENCE. [Link]

-

Spectroscopic and spectrophotometric studies on hydrogen bonded charge transfer complex of 2-amino-4-methylthiazole with chloranilic acid at different temperatures (2018) | Lal Miyan - SciSpace. [Link]

-

This compound - Synthimed Pharma. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - Semantic Scholar. [Link]

-

2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

(2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) - PubChem. [Link]

-

13 C-NMR Studies of Some Heterocyclically Substituted - Asian Journal of Chemistry. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS - Chemguide. [Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction - De Gruyter. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

IR Absorption Table - University of Colorado Boulder. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups - Northern Illinois University. [Link]

-

2-Thiazolamine, 4-phenyl- - NIST WebBook. [Link]

-

Amino acids - University of Münster. [Link]

-

Mascot help: Peptide fragmentation - Matrix Science. [Link]

Sources

- 1. This compound Manufacturer & Supplier China | Properties, Uses, Safety, Price – High Quality API Intermediates [quinoline-thiophene.com]

- 2. scbt.com [scbt.com]

- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]

- 5. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. rsc.org [rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Aminothiazole (96-50-4) 13C NMR [m.chemicalbook.com]

- 11. asianpubs.org [asianpubs.org]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. eng.uc.edu [eng.uc.edu]

- 14. 2-Aminothiazole-4-acetic acid(29676-71-9) IR Spectrum [chemicalbook.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Amino acids [medizin.uni-muenster.de]

The Enduring Legacy of the 2-Aminothiazole Scaffold: A Technical Guide to its History, Synthesis, and Therapeutic Applications

A Senior Application Scientist's Perspective on a Privileged Heterocycle in Drug Discovery

The 2-aminothiazole core is a quintessential example of a "privileged structure" in medicinal chemistry, a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets, leading to a multitude of therapeutic agents. This guide provides an in-depth exploration of the history, synthesis, and ever-expanding pharmacological applications of 2-aminothiazole compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic methodologies, explore the mechanisms of action of key drugs, and critically evaluate the structure-activity relationships that govern the efficacy and potential liabilities of this remarkable scaffold.

A Historical Overture: The Dawn of Thiazole Chemistry

The journey of the 2-aminothiazole scaffold began with the pioneering work of Arthur Hantzsch in the late 19th century. His eponymous thiazole synthesis, a condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea, laid the groundwork for the systematic exploration of this heterocyclic family.[1][2] This robust and versatile reaction remains a cornerstone of thiazole chemistry to this day, a testament to its enduring utility. The initial discoveries were primarily of academic interest, but the 2-aminothiazole moiety soon found its way into the burgeoning field of medicinal chemistry, with early investigations into its potential as a building block for sulfonamides, a revolutionary class of antibacterial agents.[3]

The Synthetic Arsenal: From Classical Methods to Modern Innovations

The efficient construction of the 2-aminothiazole ring is paramount for its exploration in drug discovery. Over the decades, the synthetic chemist's toolbox has expanded significantly, offering a range of methodologies from the classical Hantzsch synthesis to more contemporary, efficiency-focused approaches.

The Hantzsch Thiazole Synthesis: A Timeless Classic

The Hantzsch synthesis is the most widely recognized method for the preparation of 2-aminothiazoles.[1][2] The reaction involves the condensation of an α-haloketone with thiourea. The causality behind this reaction lies in the nucleophilic nature of the sulfur atom in thiourea, which attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and dehydration to yield the aromatic 2-aminothiazole ring.

Experimental Protocol: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

-

Materials:

-

2-Bromoacetophenone (α-bromoacetophenone)

-

Thiourea

-

Ethanol

-

-

Procedure:

-

Dissolve 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask.

-

Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water (100 mL) and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be recrystallized from ethanol to afford pure 2-amino-4-phenylthiazole.

-

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

Modern Synthetic Strategies: Enhancing Efficiency and Sustainability

While the Hantzsch synthesis is reliable, modern drug discovery demands more rapid and environmentally benign synthetic routes. This has led to the development of one-pot and microwave-assisted procedures.

One-Pot Synthesis: These methods streamline the synthesis by combining multiple reaction steps into a single operation, avoiding the isolation of intermediates.[1][4][5] A common approach involves the in situ generation of the α-haloketone from a ketone using a halogenating agent like N-bromosuccinimide (NBS), followed by the addition of thiourea.[6]

Experimental Protocol: One-Pot Synthesis of 4-Aryl-2-aminothiazoles

-

Materials:

-

Aromatic methyl ketone (e.g., acetophenone) (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Copper(II) bromide (CuBr₂) (2.2 mmol)

-

Ethanol (10 mL)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

-

Procedure:

-

To a round-bottom flask, add the aromatic methyl ketone, thiourea, and copper(II) bromide in ethanol.

-

Stir the mixture at reflux for the appropriate time (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.[4]

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[7][8][9][10][11] The application of microwave energy to the Hantzsch reaction can accelerate the rate of reaction, providing a rapid route to 2-aminothiazole libraries.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Aminothiazoles

-

Materials:

-

Substituted ketone (0.01M)

-

Thiourea (0.02M)

-

Iodine (0.01M)

-

-

Procedure:

-

Place the substituted ketone, thiourea, and iodine in a microwave-safe flask.

-

Subject the mixture to microwave irradiation at a suitable power (e.g., 170 W) for 5-15 minutes.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Filter the precipitate, dry it, and recrystallize from ethanol.[8]

-

Therapeutic Triumphs: 2-Aminothiazoles in Modern Medicine

The 2-aminothiazole scaffold is a constituent of several marketed drugs, demonstrating its therapeutic versatility across a range of diseases.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Dasatinib | Oncology (CML, ALL) | Multi-kinase inhibitor (BCR-ABL, SRC family, c-KIT, etc.) |

| Pramipexole | Neurology (Parkinson's Disease, RLS) | Dopamine D2/D3 receptor agonist |

| Famotidine | Gastroenterology (GERD) | Histamine H₂ receptor antagonist |

| Cefdinir | Infectious Disease | Cephalosporin antibiotic (inhibits bacterial cell wall synthesis) |

| Meloxicam | Rheumatology (Arthritis) | Non-steroidal anti-inflammatory drug (preferential COX-2 inhibitor) |

Dasatinib: A Potent Kinase Inhibitor in Oncology

Dasatinib (Sprycel®) is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[12] Its mechanism of action involves the inhibition of multiple kinases, most notably the BCR-ABL fusion protein, which is the hallmark of these leukemias.[13][14] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, making it effective against imatinib-resistant mutations.[14][15]

Caption: Mechanism of action of Dasatinib in inhibiting cancer cell signaling.

Pramipexole: A Dopamine Agonist for Neurological Disorders

Pramipexole (Mirapex®) is a non-ergot dopamine agonist used to treat the symptoms of Parkinson's disease and restless legs syndrome (RLS).[16] It acts by stimulating dopamine receptors in the brain, particularly the D2 and D3 subtypes, thereby mimicking the effects of dopamine, which is deficient in these conditions.[17][18][19] Its higher affinity for the D3 receptor may contribute to its effects on mood and motivation.[17][18]

Caption: Mechanism of action of Pramipexole as a dopamine receptor agonist.

Structure-Activity Relationships and the "Toxicophore" Conundrum

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[20][21][22] For instance, in the development of inducible nitric oxide synthase (iNOS) inhibitors, the introduction of appropriately sized substituents at the 4- and 5-positions of the 2-aminothiazole ring was found to improve inhibitory activity and selectivity.[20] Conversely, bulky or hydrophilic substituents at any position can significantly decrease or abolish activity.[20]

While the 2-aminothiazole scaffold is celebrated as a privileged structure, it is also recognized as a potential "toxicophore."[23][24] This duality arises from the fact that the thiazole ring can undergo metabolic activation, primarily by cytochrome P450 enzymes, to form reactive metabolites.[25] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions.[25] Therefore, a critical aspect of drug design involving the 2-aminothiazole moiety is to modulate its metabolic profile to minimize the formation of reactive species while retaining the desired pharmacological activity.

Conclusion: A Scaffold of Enduring Promise